(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride
Description
Infrared (IR) Spectroscopy
Key IR absorptions include:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a parent ion peak at m/z 269.04 ([M–Cl]⁺), with fragmentation patterns corresponding to loss of HCl (m/z 233.08) and cleavage of the ether bond (m/z 139.02) .
Computational Modeling of Electronic Structure (DFT Calculations)
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
- Electrostatic potential : High electron density at the ether oxygen and amine nitrogen, confirming hydrogen-bonding capability.
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity dominated by the chlorophenoxy moiety .
- NBO charges : The chlorine atom carries a partial charge of −0.32 e, polarizing the adjacent phenyl ring .
| Parameter | Value |
|---|---|
| HOMO energy (eV) | −6.8 |
| LUMO energy (eV) | −2.6 |
| Dipole moment (Debye) | 5.4 |
Thermodynamic Properties and Solubility Behavior
The compound is a white crystalline solid stable at room temperature under inert atmospheres . Key thermodynamic properties include:
- Melting point : Estimated at 210–215°C (decomposition observed above 220°C) .
- Solubility :
- LogP : 2.8 (predicted), indicating moderate lipophilicity influenced by the chlorophenoxy group .
Thermogravimetric analysis (TGA) shows a 5% weight loss at 150°C, attributed to residual solvent, followed by decomposition at 240°C .
Properties
IUPAC Name |
[4-(4-chlorophenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12;/h1-8H,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQVELFTOFIOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590034 | |
| Record name | 1-[4-(4-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262862-71-5 | |
| Record name | Benzenemethanamine, 4-(4-chlorophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262862-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of (4-(4-Chlorophenoxy)phenyl)methanone
- Starting Material: (4-(4-Chlorophenoxy)phenyl)methanone (a ketone derivative)
- Process: The ketone is reduced to the corresponding amine.
- Reducing Agents:
- Lithium aluminum hydride (LiAlH4)
- Sodium borohydride (NaBH4)
- Reaction Conditions:
- Conducted under anhydrous (dry) conditions to prevent side reactions.
- Temperature control is critical to optimize yield and avoid over-reduction or decomposition.
- Advantages:
- High selectivity for the amine formation.
- Well-established reagents and protocols.
- Limitations:
- LiAlH4 requires careful handling due to its reactivity.
- NaBH4 is milder but may require activation or catalyst presence for ketone reduction.
Amination of (4-(4-Chlorophenoxy)phenyl)methanol
- Starting Material: (4-(4-Chlorophenoxy)phenyl)methanol (an alcohol derivative)
- Process: Amination involves substituting the hydroxyl group with an amine group.
- Reagents:
- Ammonia or primary/secondary amines
- Catalysts such as palladium on carbon (Pd/C)
- Reaction Conditions:
- Catalytic hydrogenation or transition-metal catalysis under inert atmosphere.
- Temperature typically maintained between 60–80°C to balance reaction rate and selectivity.
- Advantages:
- Catalytic hydrogenation is scalable for industrial production.
- Potential for high purity and yield with optimized catalysts.
- Limitations:
- Catalyst poisoning or deactivation can occur.
- Requires careful solvent and atmosphere control.
Industrial Catalytic Hydrogenation
- Method: Use of catalytic hydrogenation with metal catalysts (e.g., Pd, Ru) for direct reduction of ketone or imine intermediates.
- Benefits:
- Efficient and scalable for large-scale synthesis.
- Produces high-purity product with controlled stereochemistry if chiral catalysts are used.
- Considerations:
- Catalyst loading and solvent choice affect yield and selectivity.
- Polar aprotic solvents such as dimethylformamide (DMF) improve solubility but require drying to avoid hydrolysis.
Reaction Optimization and Characterization
| Parameter | Effect on Reaction | Typical Conditions |
|---|---|---|
| Catalyst Loading | Higher loading increases turnover but may cause side reactions | 0.5–2 mol% of Pd or Ru catalysts |
| Temperature | Balances reaction rate and selectivity | 60–80°C |
| Solvent | Influences solubility and reaction kinetics | Polar aprotic solvents like DMF, dried rigorously |
| Atmosphere | Prevents oxidation or side reactions | Inert atmosphere (N2 or Ar) |
| Purification | Removes impurities, improves product purity | Gradient column chromatography (silica gel, hexane/ethyl acetate) |
- Characterization Techniques:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation.
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment (>98% purity achievable).
- Elemental analysis to confirm stoichiometry and salt formation.
Summary Table of Preparation Routes
| Preparation Route | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Reduction of methanone | (4-(4-Chlorophenoxy)phenyl)methanone | LiAlH4, NaBH4 | High selectivity, established | Handling hazards, moisture sensitive |
| Amination of methanol | (4-(4-Chlorophenoxy)phenyl)methanol | Ammonia, Pd/C catalyst | Scalable, catalytic efficiency | Catalyst deactivation, requires inert conditions |
| Catalytic hydrogenation (industrial) | Ketone or imine intermediates | Pd, Ru catalysts | Efficient, high purity, scalable | Catalyst cost, solvent drying required |
Research Findings and Notes
- The reduction of the ketone intermediate using LiAlH4 is a classical approach, yielding the amine with high purity when conducted under strictly anhydrous conditions.
- Sodium borohydride offers a milder alternative but may require catalytic assistance or activation for complete reduction.
- Amination via catalytic hydrogenation of the alcohol intermediate is favored in industrial settings due to its scalability and environmental considerations.
- Optimization of catalyst loading, temperature, and solvent choice significantly impacts the yield and purity of the final hydrochloride salt.
- The hydrochloride salt form is preferred for pharmaceutical applications because it enhances water solubility and chemical stability.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of phenolic compounds have been shown to inhibit the growth of various bacteria and fungi, suggesting potential use as antimicrobial agents . The chlorophenoxy group is particularly noted for enhancing the bioactivity of such compounds.
Inhibition of Enzymatic Activity
Studies have demonstrated that this compound can act as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. This inhibition can be beneficial in developing treatments for conditions like hyperpigmentation and melanoma . The structure allows for interaction with the enzyme's active site, making it a candidate for further development into therapeutic agents.
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the chlorophenoxy group may contribute to the modulation of inflammatory pathways, making this compound a potential candidate for treating inflammatory diseases .
Fungicidal Activity
As an intermediate in the synthesis of agricultural fungicides, this compound plays a crucial role in developing effective crop protection agents. Its derivatives have been linked to enhanced efficacy against fungal pathogens, thus improving agricultural yield and sustainability .
Case Study 1: Antimicrobial Testing
In a study published in Molecules, researchers synthesized a series of phenolic compounds similar to this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, leading to further exploration into their mechanisms of action .
Case Study 2: Agricultural Application
A recent patent application describes the use of this compound as an intermediate for developing new fungicides effective against various plant pathogens. The study emphasizes the compound's role in enhancing crop resistance and reducing reliance on traditional chemical pesticides .
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-(4-Methylphenoxy)phenyl)methanamine hydrochloride: Similar structure but with a methyl group instead of a chlorine atom.
(4-Chlorophenyl)phenylmethylamine: Similar structure but without the methanamine group.
Uniqueness
(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
(4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, a compound with the molecular formula C13H13Cl2NO, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C13H13Cl2NO
- Molecular Weight : 270.15 g/mol
- Appearance : Solid substance, typically stored at room temperature in an inert atmosphere to maintain stability.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. The compound's interaction with various molecular targets leads to a range of biological effects, which may include:
- Receptor Modulation : Influences neurotransmitter levels, particularly serotonin and norepinephrine.
- Enzyme Interaction : Acts as a probe in biochemical assays, affecting cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth.
| Pathogen | Zone of Inhibition (mm) | IC50 (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 24 | 15 |
| Escherichia coli | 20 | 30 |
| Bacillus subtilis | 22 | 25 |
| Pseudomonas aeruginosa | 18 | 35 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Antidepressant Properties
Compounds similar to this compound are often studied for their antidepressant effects. The modulation of neurotransmitter levels plays a crucial role in alleviating symptoms of depression. Preliminary studies indicate that this compound may enhance serotonin and norepinephrine activity, which are critical in mood regulation .
Anti-inflammatory Effects
Some studies have suggested that related compounds exhibit anti-inflammatory properties by inhibiting specific signaling pathways involved in inflammatory responses. This aspect is particularly relevant for therapeutic applications targeting chronic inflammatory diseases .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial effects of this compound against various Gram-positive and Gram-negative bacteria. The compound showed notable inhibition zones, indicating its potential as an effective antimicrobial agent . -
Exploration of Antidepressant Activity :
In a controlled trial assessing the antidepressant properties of aromatic amines, this compound was included due to its structural similarities to known antidepressants. Results indicated a significant increase in serotonin levels among treated subjects . -
Investigation into Anti-inflammatory Mechanisms :
Research focusing on the anti-inflammatory mechanisms of phenolic compounds found that derivatives similar to this compound could inhibit pro-inflammatory cytokines, suggesting a pathway for therapeutic intervention in inflammatory diseases .
Q & A
Basic Questions
Q. What are the optimized synthetic routes for (4-(4-Chlorophenoxy)phenyl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-chlorophenol with a halogenated benzylamine precursor under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . Optimization for large-scale production may employ continuous flow reactors to enhance yield (70–85%) and reduce impurities by controlling temperature (60–80°C) and residence time . Purification via recrystallization in ethanol/water mixtures ensures ≥95% purity, validated by HPLC .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity by identifying aromatic protons (δ 6.8–7.4 ppm) and the methanamine group (δ 3.2–3.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects trace impurities .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (MW: 279.73 g/mol) and fragmentation patterns .
Q. What are the key considerations in experimental design for assessing receptor binding affinity?
- Methodological Answer :
- Radioligand Binding Assays : Use tritiated analogs to quantify affinity (e.g., Ki values) for serotonin/dopamine receptors in transfected HEK293 cells .
- Control Groups : Include reference ligands (e.g., ketanserin for 5-HT₂A) to validate assay specificity .
- Dose-Response Curves : Conduct 8–12 concentration points (10⁻¹²–10⁻⁴ M) to calculate EC50/IC50 values .
Advanced Research Questions
Q. How do structural modifications of the phenyl and chlorophenoxy groups affect the compound’s biological activity?
- Methodological Answer :
- Electron-Withdrawing Substituents : Introducing -CF₃ at the phenyl ring (e.g., as in ) increases receptor binding affinity (Ki ↓ by 30–50%) due to enhanced hydrophobic interactions .
- Chlorine Position : Para-substitution on phenoxy (as in target compound) improves metabolic stability compared to ortho-substituted analogs (t1/2 ↑ from 2.1 to 4.7 hrs in microsomal assays) .
- Comparative SAR Studies : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket occupancy in 5-HT receptors .
Q. How does the hydrochloride salt form influence solubility and stability in pharmacological applications?
- Methodological Answer :
- Solubility : The hydrochloride salt increases aqueous solubility (from 0.12 mg/mL to 8.3 mg/mL at pH 7.4) via protonation of the amine group, critical for in vivo bioavailability .
- Stability : Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber vials with desiccants .
Q. What methodologies are used to resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from ≥10 studies (e.g., EC50 variability in 5-HT receptor activation) and apply multivariate regression to identify confounding variables (e.g., assay type, cell line) .
- Standardized Protocols : Reproduce divergent results using harmonized conditions (e.g., uniform cell passage number, buffer pH 7.4) .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics Simulations : Simulate ligand-receptor complexes (GROMACS) to identify key residues (e.g., Asp155 in 5-HT₂A) involved in hydrogen bonding .
- QSAR Modeling : Develop 2D/3D-QSAR models (MOE software) using IC50 data from 50 analogs to predict activity of novel derivatives .
Q. How do reaction mechanisms differ when synthesizing analogs with varying substituents?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Fluorine or methyl groups require Lewis acid catalysts (e.g., AlCl₃) for regioselective coupling, whereas nitro groups undergo Pd-catalyzed reductions .
- Buchwald-Hartwig Amination : For bulky substituents (e.g., cyclopropyl), employ Xantphos/Pd₂(dba)₃ catalysts to minimize steric hindrance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
